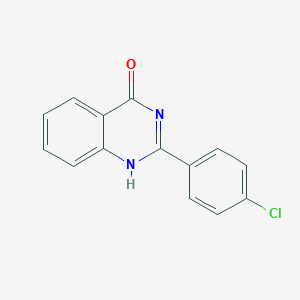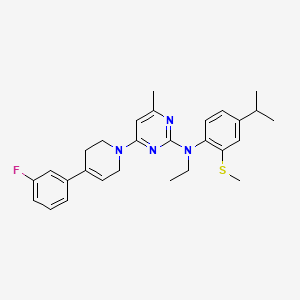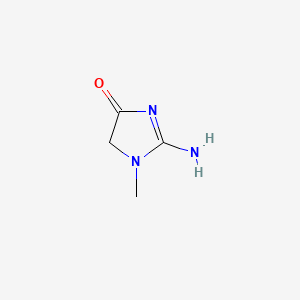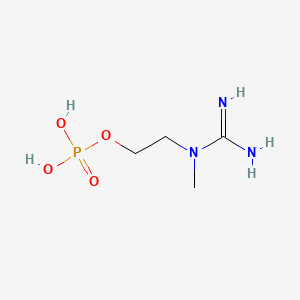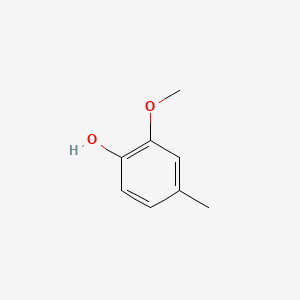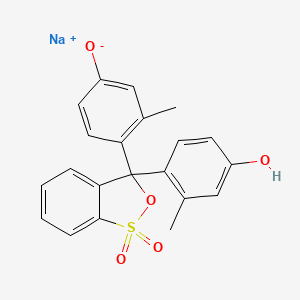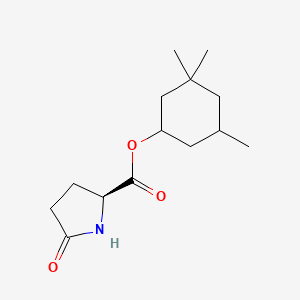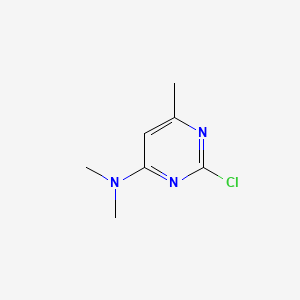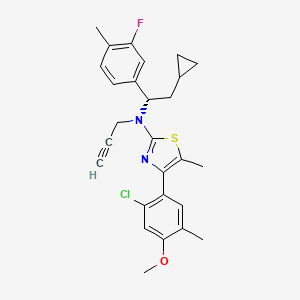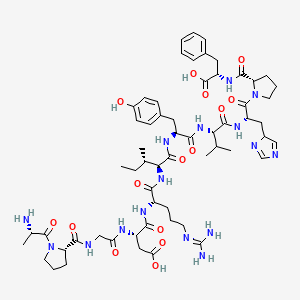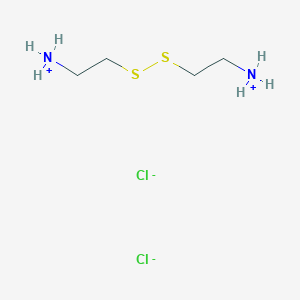
Cystamine dihydrochloride
概要
説明
Cystamine dihydrochloride is an anti-infective agent used in the treatment of urinary tract infections . It also serves as a radiation-protective agent that interferes with sulfhydryl enzymes . Furthermore, it acts as a heparin antagonist and a sulfhydryl modifying reagent . It is the disulfide form of the free thiol, cysteamine .
Synthesis Analysis
Cystamine dihydrochloride can be synthesized through a solid-phase room-temperature synthesis . This method involves an amide reaction between hyaluronic acid (HA) and cystamine dihydrochloride activated by EDC/NHS . The process generates CO2 bubbles which are subsequently entrapped inside the substrate due to a rapid gelation-induced retention effect .
Molecular Structure Analysis
The linear formula of Cystamine dihydrochloride is NH2CH2CH2SSCH2CH2NH2 · 2HCl . It has a molecular weight of 225.20 .
Chemical Reactions Analysis
Cystamine is formed when the amino acid cystine is thermally decarboxylated . It can also be synthesized by oxidizing cysteamine (2-mercaptoethylamine) with H2O2 .
Physical And Chemical Properties Analysis
Cystamine dihydrochloride is a white powder . It has a melting point of 217-220 °C (dec.) (lit.) . It is soluble in water .
科学的研究の応用
Hydrophilic Interaction Liquid Chromatography (HILIC)
Cystamine dihydrochloride is used to derivatize polymer monoliths for HILIC, which is a variant of liquid chromatography. This application allows for the separation of polar compounds by exploiting their hydrophilic interactions with the derivatized stationary phase .
Crosslinking Agent in Polymer Hydrogels
As a crosslinking agent, Cystamine dihydrochloride contributes to the development of polymer hydrogels. These hydrogels have a network of polymer chains that are hydrophilic and can retain a large amount of water, making them useful in various biomedical applications .
3. Functional Group in Nanoparticle Delivery Systems Cystamine dihydrochloride serves as a functional group in nanoparticles developed for siRNA and DNA delivery. The presence of cystamine allows for the introduction of sulfhydryl groups, which can be utilized to attach therapeutic molecules for targeted delivery .
Synthesis of Disulfide Cross-linked Oligodeoxyribonucleotides
This compound is utilized as a building block in the synthesis of disulfide cross-linked oligodeoxyribonucleotides. These synthetic structures are important in the field of molecular biology and genetic engineering for various applications including gene therapy .
Fabrication of Silver Nanoparticles (AgNPs)
Cystamine dihydrochloride is used to functionalize poly(glycidyl methacrylate) (PGMA) microspheres by introducing sulfhydryl groups. These functionalized microspheres can then be used to fabricate silver nanoparticles, which have applications in areas such as antimicrobial treatments and electronics .
Fluorescent Sensing
Modified cystamine compounds, such as those combined with polyethylene glycol, have been used for fluorescent sensing applications. This involves detecting the presence of specific molecules through fluorescence, which is useful in various analytical procedures .
作用機序
Target of Action
Cystamine dihydrochloride primarily targets the CTNS gene that encodes for cystinosin , a protein responsible for transporting cystine out of the cell lysosome . A defect in cystinosin function leads to cystine accumulation throughout the body, especially in the eyes and kidneys .
Mode of Action
Cystamine dihydrochloride acts as a cystine depleting agent . It interacts with its targets by reducing the accumulation of cystine crystals in the body and eye tissues, which are characteristic of a rare genetic disorder called cystinosis .
Biochemical Pathways
Cystamine dihydrochloride affects the biochemical pathways involved in the metabolism of cystine. It mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Pharmacokinetics
It’s known that the compound is generally handled as the dihydrochloride salt, which is stable up to 203-214 °c . It’s also soluble in water, which could potentially impact its bioavailability .
Result of Action
The primary result of Cystamine dihydrochloride’s action is the reduction of cystine accumulation in the body. This can alleviate the symptoms of cystinosis, particularly in the eyes and kidneys . It also has potential therapeutic applications in neurodegenerative and neuropsychiatric diseases .
Action Environment
The action of Cystamine dihydrochloride can be influenced by various environmental factors. For instance, it’s known that the compound is unstable in its pure form and is generally handled as the dihydrochloride salt for stability . Furthermore, it’s soluble in water and ethanol, which can influence its action and efficacy .
Safety and Hazards
将来の方向性
Cystamine dihydrochloride has potential applications in the field of regenerative medicine . It can be used as a building block in the synthesis of disulfide cross-linked oligodeoxyribonucleotides . It can also be used to functionalize PGMA (poly (glycidyl methacrylate) microsphere) by introducing sulfhydryl groups for the further fabrication of silver nanoparticles (AgNPs) .
特性
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFRRMZSSPQMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-85-4 (Parent) | |
| Record name | Cystamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058766 | |
| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Cystamine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cystamine dihydrochloride | |
CAS RN |
56-17-7 | |
| Record name | Cystamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiodi(ethylammonium) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I90T518457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cystamine dihydrochloride primarily functions as a transglutaminase 2 (TG2) inhibitor. [, , , ] This enzyme catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins, contributing to processes like extracellular matrix (ECM) stabilization and cell signaling. [, ] By inhibiting TG2, cystamine dihydrochloride can disrupt ECM remodeling, influence cell adhesion and proliferation, and modulate cellular responses to stimuli like radiation. [, , ]
A: Research suggests that cystamine dihydrochloride can inhibit the enhanced fibroblast proliferation observed on IPF-derived extracellular matrix. [] This effect is attributed to its ability to reduce aberrant crosslinking in the ECM, a hallmark of IPF, by inhibiting TG2 and lysyl oxidase-like 3 (LOXL3). []
A: Studies indicate that cystamine dihydrochloride, through its inhibition of TG2, disrupts the fusion of autophagosomes with lysosomes in glioblastoma cells. [] This occurs due to the role of TG2 in transporting syndecan 1 (SDC1) to lysosomes and facilitating the interaction between microtubule-associated protein 1 light chain 3 (LC3) on autophagosomes and ectopic P-granules 5 (EPG5) on lysosomes. [] This disruption of autophagy contributes to enhanced radiosensitivity in these cells. []
A: Cystamine dihydrochloride is represented by the molecular formula C4H12N2S2·2HCl and has a molecular weight of 225.23 g/mol. [, ]
A: Yes, various spectroscopic techniques have been used to characterize cystamine dihydrochloride. 1H-NMR, FTIR, and 13C NMR have all been used to confirm its structure and analyze its properties. [, , , ] For example, 13C NMR analysis has shown that cystamine dihydrochloride likely exists in an extended conformation. []
A: In polyurethane micelles, the incorporation of cystamine dihydrochloride as a chain extender in the hard segment can influence the size of the resulting micelles. [] In hyaluronic acid nanogels, cystamine dihydrochloride is frequently employed as a crosslinking agent, imparting redox-responsiveness to the nanogels due to the presence of cleavable disulfide bonds. [, , ]
A: Yes, research has explored the stability of cystamine dihydrochloride in various contexts. For instance, studies have demonstrated its ability to form stable self-assembled monolayers (SAMs) on gold surfaces. [] Additionally, the disulfide bonds introduced by cystamine dihydrochloride in materials like hydrogels provide redox-responsiveness, allowing for degradation in reducing environments like those found within cells. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



